
4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine is a complex organic compound that features a thiazolidine ring, a morpholine ring, and a benzoyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the benzoyl intermediate is replaced by morpholine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).
Thiazole Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Morpholine Derivatives: These compounds are used in various applications, including as solvents, corrosion inhibitors, and pharmaceuticals.
Propiedades
Número CAS |
104183-47-3 |
|---|---|
Fórmula molecular |
C22H21N3O3S2 |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-3-[[4-(morpholine-4-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21N3O3S2/c26-20(24-10-12-28-13-11-24)17-6-8-18(9-7-17)23-15-25-21(27)19(30-22(25)29)14-16-4-2-1-3-5-16/h1-9,14,23H,10-13,15H2/b19-14+ |
Clave InChI |
IXDBLBHDDUGTBX-XMHGGMMESA-N |
SMILES isomérico |
C1COCCN1C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


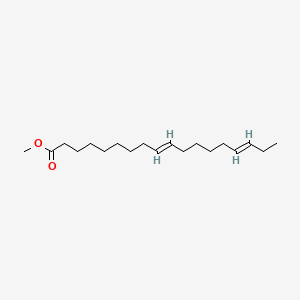
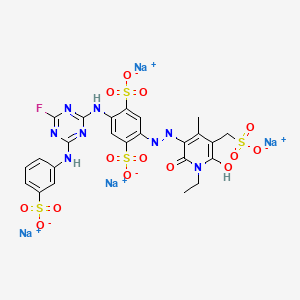

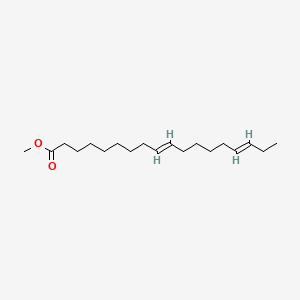
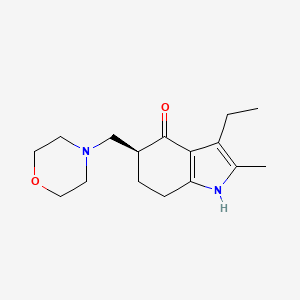
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
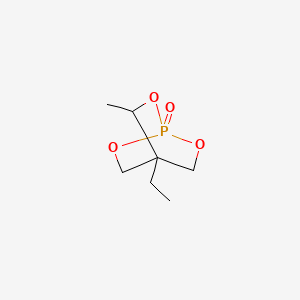

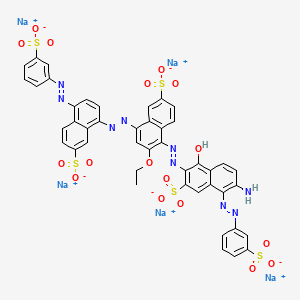
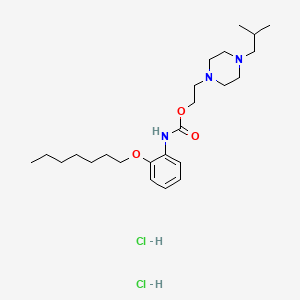

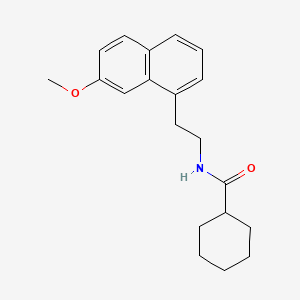
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)

